Chemical structure and molecular properties of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene
Chemical structure and molecular properties of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene
An In-depth Technical Guide to 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene[1]
Executive Summary
1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene (CAS: 1369849-44-4 ) is a specialized halogenated aromatic building block used primarily in the synthesis of pharmaceutical intermediates and advanced materials.[1] Characterized by a lipophilic cyclohexylmethyl "tail" and a sterically congested brominated "head," this molecule serves as a critical scaffold for introducing bulky, hydrophobic moieties into drug candidates—particularly in the development of metabolic modulators (e.g., SGLT2 inhibitors) and liquid crystal mesogens.[1]
This guide details the structural properties, validated synthetic pathways, and reactivity profiles of this compound, providing researchers with the actionable intelligence required for its application in high-value chemical synthesis.[1]
Structural Analysis & Molecular Properties
The molecule features a trisubstituted benzene ring.[1][2][3] The interplay between the electronic effects of the substituents and their steric bulk defines its reactivity.[1]
Chemical Identity
| Property | Data |
| IUPAC Name | 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene |
| CAS Number | 1369849-44-4 |
| Molecular Formula | C₁₄H₁₉Br |
| Molecular Weight | 267.21 g/mol |
| SMILES | CC1=C(Br)C=CC(CC2CCCCC2)=C1 |
| Appearance | Viscous colorless to pale yellow liquid (Predicted) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
Structural Descriptors & Electronic Profile
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Steric Hindrance (The "Ortho Effect"): The methyl group at position 2 is ortho to the bromine atom at position 1.[1] This steric crowding increases the energy barrier for oxidative addition during metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), requiring specialized ligands (e.g., S-Phos, X-Phos) to facilitate catalysis.[1]
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Lipophilicity (The "Tail"): The cyclohexylmethyl group at position 4 significantly increases the partition coefficient (LogP ~5.3 predicted).[1] This moiety is often employed in medicinal chemistry to improve membrane permeability or to fill hydrophobic pockets within a target protein active site.[1]
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Conformational Flexibility: The methylene bridge (-CH2-) connecting the cyclohexyl ring to the aryl core allows for rotational freedom, enabling the cyclohexyl ring to adopt an optimal "chair" conformation without inducing significant ring strain on the aromatic system.[1]
Synthetic Pathways and Experimental Protocols
Direct bromination of 1-cyclohexylmethyl-3-methylbenzene is often regiochemically ambiguous due to the competing directing effects of the alkyl groups. Therefore, a modular construction strategy starting from defined precursors is the industry standard for high-purity synthesis.[1]
Primary Route: Benzylic Coupling (Convergent Synthesis)[1]
This route avoids regioselectivity issues by building the carbon skeleton from a pre-functionalized aromatic acid.[1]
Mechanism:
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Reduction: 4-Bromo-3-methylbenzoic acid is reduced to the benzyl alcohol.[1]
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Activation: Conversion to the benzyl bromide.[1]
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C(sp3)-C(sp3) Coupling: Copper-catalyzed coupling with cyclohexylmagnesium bromide.[1]
Figure 1: Convergent synthesis pathway ensuring correct regiochemistry.[1]
Detailed Experimental Protocol (Step 3: Coupling)
Note: This protocol assumes the preparation of the intermediate 4-bromo-1-(bromomethyl)-2-methylbenzene.[1]
Reagents:
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4-Bromo-1-(bromomethyl)-2-methylbenzene (1.0 eq)[1]
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Cyclohexylmagnesium chloride (2.0 M in ether, 1.2 eq)[1]
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Dilithium tetrachlorocuprate (Li₂CuCl₄) (0.05 eq) - Catalyst[1]
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Dry Tetrahydrofuran (THF)[1]
Procedure:
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Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.
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Solvation: Dissolve 4-bromo-1-(bromomethyl)-2-methylbenzene in dry THF and cool to -78°C.
-
Catalyst Addition: Add the Li₂CuCl₄ solution via syringe. The solution should turn a pale orange/brown.[1]
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Nucleophile Addition: Add the Cyclohexylmagnesium chloride dropwise over 30 minutes. Crucial: Maintain temperature below -60°C to prevent halogen-metal exchange at the aryl bromine.[1]
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Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Monitor by TLC (Hexanes).[1]
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Quench: Quench carefully with saturated NH₄Cl solution.
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Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[1]
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Purification: Flash chromatography (100% Hexanes) yields the product as a clear oil.[1]
Reactivity Profile & Applications
Chemoselectivity in Cross-Coupling
The aryl bromide moiety is the primary handle for further functionalization.[1] However, the 2-methyl group exerts a significant steric influence.[1]
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Suzuki-Miyaura Coupling: When coupling with boronic acids, the rate of oxidative addition is slower compared to non-hindered bromides.[1]
-
Recommendation: Use active catalyst systems such as Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos at elevated temperatures (80-100°C).[1]
-
-
Buchwald-Hartwig Amination: Requires bulky phosphine ligands (e.g., BINAP, BrettPhos) to prevent formation of the de-halogenated byproduct.[1]
Structure-Activity Relationship (SAR) in Drug Design
This scaffold is a bioisostere for long-chain alkylbenzenes but offers superior metabolic stability due to the cyclic nature of the tail.[1]
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SGLT2 Inhibitors: The aryl-methylene-cycloalkyl motif mimics the aglycone linker found in gliflozin-class drugs, providing hydrophobic interactions in the S1 subsite of the transporter.[1]
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Lipophilicity Modulation: Replacing a linear heptyl chain with the (cyclohexylmethyl) group maintains lipophilicity (LogP) while reducing the entropic penalty of binding (rigidification).[1]
Figure 2: Reactivity map highlighting synthetic utility and metabolic susceptibility.[1]
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]
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Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from direct UV to prevent radical debromination).
-
Spill Response: Absorb with sand or vermiculite.[1] Do not use combustible materials (sawdust).[1]
References
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National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 90718, 1-Bromo-4-cyclohexylbenzene (Analogous Scaffold). Retrieved from [Link][1][4]
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Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for aryl bromide coupling).
